molecular formula C12H16N2O4S B5812905 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

Cat. No.: B5812905
M. Wt: 284.33 g/mol
InChI Key: RXSKCVDJIUCQBP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid (CAS: 560099-66-3) is a thiophene-derived carboxylic acid with the molecular formula C₁₂H₁₆N₂O₄S and a molecular weight of 284.33 g/mol . Its structure comprises a 2-thienyl ring substituted at the 3-position with an aminocarbonyl group (-CONH₂), at the 4-position with an ethyl group (-C₂H₅), and at the 5-position with a methyl group (-CH₃). This thienyl moiety is linked via an amide bond to a 4-oxobutanoic acid chain (-NH-C(O)-CH₂-CH₂-COOH).

Properties

IUPAC Name

4-[(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-3-7-6(2)19-12(10(7)11(13)18)14-8(15)4-5-9(16)17/h3-5H2,1-2H3,(H2,13,18)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSKCVDJIUCQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienyl Ring: The thienyl ring can be synthesized through a cyclization reaction involving sulfur-containing precursors and appropriate catalysts.

    Substitution Reactions: The introduction of the aminocarbonyl, ethyl, and methyl groups onto the thienyl ring is achieved through substitution reactions. These reactions often require specific reagents and conditions, such as the use of alkyl halides and amines in the presence of a base.

    Coupling Reactions: The final step involves coupling the substituted thienyl ring with a butanoic acid derivative. This step may involve the use of coupling agents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thienyl ring to a dihydrothienyl derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminocarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothienyl derivatives.

Scientific Research Applications

4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions, protein binding, and cellular uptake mechanisms.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological macromolecules, while the thienyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analog 1: 4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic Acid

Molecular Formula: C₁₈H₁₉NO₅S Molecular Weight: 361.41 g/mol Key Differences:

  • Substituents: Replaces the aminocarbonyl (-CONH₂) group with an ethoxycarbonyl (-COOEt) and introduces a phenyl ring at the 4-position of the thienyl ring.
  • The phenyl group may increase steric bulk, affecting binding interactions in biological targets compared to the ethyl group in the parent compound .

Structural Analog 2: 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids

Molecular Formula : Varies by aryl substitution (e.g., C₁₁H₁₀O₅S for phenyl derivatives)
Key Differences :

  • Core Structure: Replaces the thienyl-amido linkage with a sulfanyl (-S-) bridge and introduces an aryl group (e.g., phenyl) at the 4-oxobutanoic acid terminus.
  • Impact :
    • The sulfanyl group may confer redox activity or metal-binding capacity, as seen in related thiol-containing pharmaceuticals.
    • Aryl groups (e.g., phenyl, fluorophenyl) can enhance π-π stacking interactions with biological targets, improving affinity for enzymes or receptors .

Structural Analog 3: 4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid

Molecular Formula: C₁₀H₉FNO₃ Molecular Weight: 210.18 g/mol Key Differences:

  • Core Structure: Simplifies the thienyl-amido moiety to a fluorophenyl-amino group.
  • The absence of the thienyl ring reduces steric complexity, which may limit multitarget activity but improve selectivity .

Structural Analog 4: Polymorphic Form B of (E)-4-[[3-[2-(4-Cyclobutyl-2-thiazolyl)ethenyl]phenyl]amino]-2,2-diethyl-4-oxobutanoic Acid

Molecular Formula : C₂₃H₂₉N₃O₃S
Molecular Weight : 443.56 g/mol
Key Differences :

  • Substituents : Incorporates a thiazole ring and cyclobutyl group, increasing structural rigidity.
  • Impact :
    • The thiazole moiety may enhance bioactivity in respiratory disorders (e.g., asthma) due to its prevalence in bronchodilators.
    • Polymorphic Form B exhibits improved crystallinity and formulation stability compared to amorphous analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4-{[3-(Aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid C₁₂H₁₆N₂O₄S 284.33 Thienyl, ethyl, methyl, amide, carboxylic acid Potential multitarget biological activity
4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid C₁₈H₁₉NO₅S 361.41 Ethoxycarbonyl, phenyl Enhanced lipophilicity
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids C₁₁H₁₀O₅S ~254.26 Sulfanyl, aryl Metal coordination, redox activity
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid C₁₀H₉FNO₃ 210.18 Fluorophenyl Metabolic stability, selectivity
Polymorphic Form B (E)-4-[[3-[2-(4-Cyclobutyl-2-thiazolyl)ethenyl]phenyl]amino]-... C₂₃H₂₉N₃O₃S 443.56 Thiazole, cyclobutyl Bronchopulmonary activity, crystallinity

Research Findings and Functional Insights

  • Synthesis Challenges : Thienyl-substituted analogs (e.g., and ) require multistep synthesis, including Friedel-Crafts acylation or Michael additions, whereas simpler analogs (e.g., fluorophenyl derivatives) are synthesized via direct amidation .
  • Thermodynamic Stability : Polymorphic forms (e.g., ) highlight the importance of crystallinity in pharmaceutical processing, a factor less explored for the parent compound .

Biological Activity

4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid is a thienyl derivative with significant potential in biological applications. Its structure includes a thienyl ring with various substituents that enhance its reactivity and interaction with biological systems. This compound has garnered attention for its possible therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O3SC_{12}H_{14}N_{2}O_{3}S with a molecular weight of approximately 266.31 g/mol. The compound features a unique combination of functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC12H14N2O3SC_{12}H_{14}N_{2}O_{3}S
Molecular Weight266.31 g/mol
InChIInChI=1S/C12H14N2O3S/c1-4-8-7(2)18-11(10(8)12(16)17-3)14-9(15)5-6-13/h4-5H2,1-3H3,(H,14,15)
InChIKeyWSRWVTILTMZNLG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The aminocarbonyl group can form hydrogen bonds with proteins, while the thienyl ring may engage in π-π stacking interactions. These interactions can influence enzyme activity, receptor binding, and cellular uptake mechanisms, leading to diverse biological effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For example, studies have shown that thienyl derivatives can scavenge free radicals effectively, contributing to cellular protection against oxidative stress. The antioxidant capacity can be measured using methods such as DPPH radical scavenging and FRAP assays.

CompoundDPPH IC50 (µg/mL)FRAP (mmol TE/g)
This compoundTBDTBD
Ascorbic Acid1020

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties for this compound. Similar thienyl derivatives have been shown to possess activity against various pathogens, indicating that this compound could be evaluated for its effectiveness in treating infections.

Case Studies and Research Findings

  • Study on Enzyme Interaction : A study explored the interaction of thienyl derivatives with cyclooxygenase enzymes, revealing that modifications to the thienyl ring significantly affected enzyme inhibition rates. This suggests that the structural features of this compound may also influence its pharmacological profile.
  • Antioxidant Evaluation : Another investigation assessed the antioxidant capabilities of related compounds using the DPPH method. Results indicated varying degrees of radical scavenging activity, highlighting the importance of structural modifications in enhancing antioxidant efficacy.
  • Therapeutic Potential : The compound has been proposed as a lead structure for drug development targeting specific diseases due to its unique chemical properties and biological interactions.

Q & A

Q. What are the recommended synthetic routes for preparing 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid, and how can reaction progress be monitored?

Methodological Answer: The compound can be synthesized via Michael-type addition or Friedel-Crafts acylation (for thiophene derivatives). For example:

  • React 3-methylidenedihydrofuran-2,5-dione with a substituted aniline (e.g., 4-aminoacetophenone) in acetone under stirring at ambient temperature .
  • Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase. Confirm completion via disappearance of starting material spots.
  • Purify the product via recrystallization from methanol-toluene (1:1) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the thienyl, aminocarbonyl, and oxobutanoic acid moieties. For example, the amide N–H proton appears as a singlet at δ ~10 ppm .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the oxobutanoic acid, N–H bend at ~1550 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. How do structural modifications (e.g., substituents on the thienyl ring) influence biological activity?

Methodological Answer:

  • Substituent Effects : Introduce substituents (e.g., ethyl, methyl, halogens) via Friedel-Crafts acylation or Suzuki coupling. For instance:
    • Ethyl/methyl groups enhance lipophilicity, potentially improving membrane permeability .
    • Fluorine at the phenyl position increases metabolic stability and electronic effects, altering receptor binding .
  • Bioactivity Assays : Test modified derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell viability assays (e.g., MTT against cancer cell lines) to correlate structure with activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological data for structurally similar compounds?

Methodological Answer:

  • Systematic SAR Studies : Compare substituent effects across multiple assays. For example, conflicting hypolipidemic vs. antirheumatic activities in 3-benzoylpropionic acid derivatives may arise from assay-specific sensitivity .
  • Control for Enantiomer Purity : Use chiral HPLC to isolate R/S enantiomers, as mixtures (common in Michael additions) can yield inconsistent bioactivity .

Q. What crystallographic techniques elucidate hydrogen-bonding networks and conformational stability?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Resolve intermolecular interactions (e.g., O–H⋯O and N–H⋯O bonds) that stabilize dimeric chains. For example, the title compound in forms R22(8)R_2^2(8) motifs with dihedral angles of 36.4° between aromatic and oxoamine planes .
  • DFT Calculations : Validate observed bond lengths/angles and predict electronic properties using Gaussian09 with B3LYP/6-31G(d) basis sets.

Q. What strategies are effective for separating enantiomers of this compound?

Methodological Answer:

  • Chiral Stationary Phases : Use Chiralpak IA or IB columns with hexane/isopropanol (90:10) mobile phase. Monitor elution via polarimetric detection .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis.

Q. How should in vitro and in vivo models be selected for evaluating pharmacological potential?

Methodological Answer:

  • In Vitro : Screen for cytotoxicity in HEK-293 (normal) vs. MCF-7 (cancer) cell lines. Use IC50_{50} values to prioritize compounds .
  • In Vivo : For anti-inflammatory activity, use carrageenan-induced paw edema in rats. Administer orally (10–50 mg/kg) and measure edema reduction over 6 hours .

Q. What methodologies assess metabolic stability and degradation pathways?

Methodological Answer:

  • Liver Microsome Assays : Incubate the compound with human liver microsomes (1 mg/mL) and NADPH. Analyze metabolites via LC-MS/MS (e.g., hydroxylation at the ethyl group) .
  • Stability in Plasma : Use HPLC-UV to quantify remaining compound after 24-hour incubation in rat plasma at 37°C .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Dock the compound into COX-2 (PDB: 5KIR) using AutoDock Vina. Prioritize derivatives with stronger hydrogen bonds to Ser530 .
  • QSAR Models : Develop a regression model correlating logP, polar surface area, and IC50_{50} values from a library of 50 analogs .

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